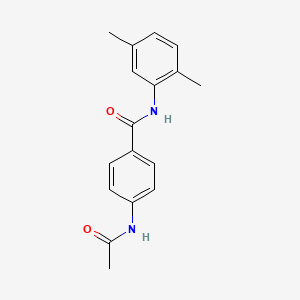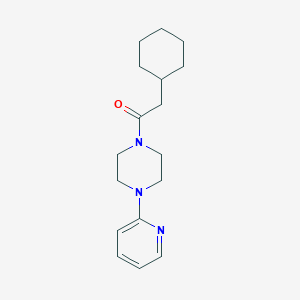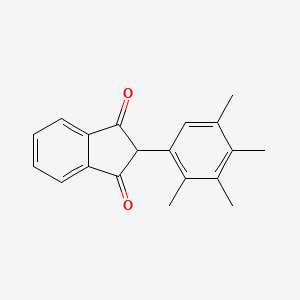![molecular formula C18H18ClNO2S B5800002 4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)
4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is classified as a kinase inhibitor.
Mechanism of Action
The mechanism of action of 4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine involves the inhibition of several kinases. Specifically, it binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling. This leads to the inhibition of cellular processes such as cell growth, differentiation, and survival.
Biochemical and Physiological Effects
In vitro studies have shown that 4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine has potent anti-tumor and anti-inflammatory effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine in lab experiments is its potency as a kinase inhibitor. This makes it a useful tool for studying the role of specific kinases in cellular processes. However, one limitation is its potential toxicity. It has been shown to have cytotoxic effects on some normal cells, which may limit its use in certain experiments.
Future Directions
For research include its potential use in combination with other drugs for the treatment of cancer and the development of more potent and selective kinase inhibitors.
Synthesis Methods
The synthesis of 4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine involves the reaction of 4-chlorobenzyl chloride with morpholine in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium sulfide to obtain the desired compound. The overall yield of this synthesis method is approximately 50%.
Scientific Research Applications
4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine has been studied extensively for its potential therapeutic applications. It has been found to be a potent inhibitor of several kinases, including BTK, FLT3, and JAK3. These kinases play a critical role in various cellular processes such as cell growth, differentiation, and survival. Inhibition of these kinases by 4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine has been shown to have anti-tumor and anti-inflammatory effects.
properties
IUPAC Name |
[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2S/c19-16-5-7-17(8-6-16)23-13-14-1-3-15(4-2-14)18(21)20-9-11-22-12-10-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNVDTFKTKGEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(4-Chlorophenyl)sulfanyl]methyl}phenyl)(morpholin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B5799923.png)

![N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-3-thienyl]acetamide](/img/structure/B5799938.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5799946.png)
![1,3-benzodioxole-5-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5799957.png)


![N-(4-{[(acetylamino)carbonothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B5799969.png)
![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)
![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)



